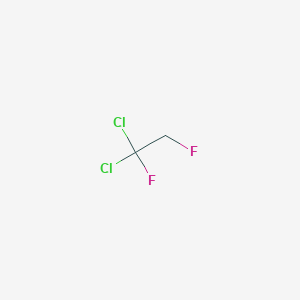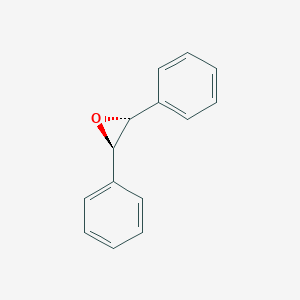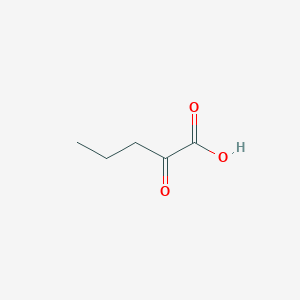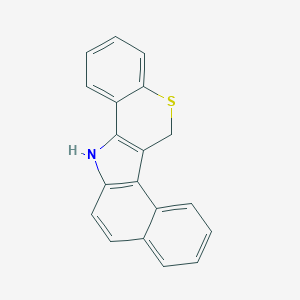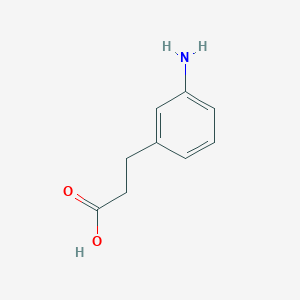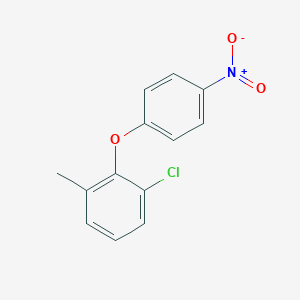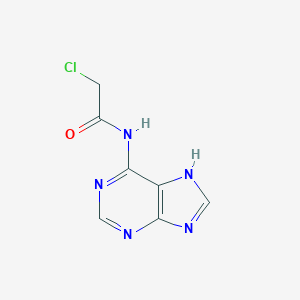
N6-Chloroacetyladenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Chloroacetyladenine, also known as 6-Chloropurine riboside, is a synthetic purine nucleoside analog that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a modified version of adenosine, which is a nucleoside that plays a crucial role in various physiological processes in the human body.
Mécanisme D'action
The mechanism of action of N6-Chloroacetyladenine involves its conversion to N6-Chloroacetyl-adenosine triphosphate (N6-Cl-ATP) by cellular enzymes. N6-Cl-ATP is incorporated into the DNA of target cells, leading to the inhibition of DNA synthesis. This results in the inhibition of cell growth and induction of apoptosis.
Effets Biochimiques Et Physiologiques
N6-Chloroacetyladenine has several biochemical and physiological effects. Studies have shown that this compound inhibits the activity of enzymes such as adenosine deaminase and purine nucleoside phosphorylase, which are involved in the metabolism of purine nucleosides. This leads to the accumulation of toxic metabolites and inhibition of cell growth. N6-Chloroacetyladenine has also been shown to induce oxidative stress and DNA damage in target cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N6-Chloroacetyladenine in lab experiments is its ability to inhibit DNA synthesis and induce apoptosis in target cells. This makes it a valuable tool for studying the mechanisms of cell growth and death. However, one of the limitations of using this compound is its potential toxicity to non-target cells, which can lead to unwanted side effects.
Orientations Futures
N6-Chloroacetyladenine has several potential future directions in scientific research. One of the significant areas of research is in cancer therapy, where this compound can be used as a chemotherapeutic agent in combination with other drugs. N6-Chloroacetyladenine can also be used in gene therapy to deliver therapeutic genes to target cells. Additionally, this compound can be used to study the mechanisms of cell growth and death in various physiological processes.
Méthodes De Synthèse
The synthesis method of N6-Chloroacetyladenine involves the reaction of 6-chloropurine with ribose under controlled conditions. The reaction is catalyzed by enzymes such as adenosine deaminase and purine nucleoside phosphorylase. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
N6-Chloroacetyladenine has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in cancer research. Studies have shown that N6-Chloroacetyladenine inhibits the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. This compound has also been studied for its potential use in gene therapy, where it can be used to deliver therapeutic genes to target cells.
Propriétés
Numéro CAS |
10082-95-8 |
|---|---|
Nom du produit |
N6-Chloroacetyladenine |
Formule moléculaire |
C7H6ClN5O |
Poids moléculaire |
211.61 g/mol |
Nom IUPAC |
2-chloro-N-(7H-purin-6-yl)acetamide |
InChI |
InChI=1S/C7H6ClN5O/c8-1-4(14)13-7-5-6(10-2-9-5)11-3-12-7/h2-3H,1H2,(H2,9,10,11,12,13,14) |
Clé InChI |
KLZFMCBADSEGSF-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)NC(=O)CCl |
SMILES canonique |
C1=NC2=C(N1)C(=NC=N2)NC(=O)CCl |
Autres numéros CAS |
10082-95-8 |
Synonymes |
2-Chloro-N-(1H-purin-6-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



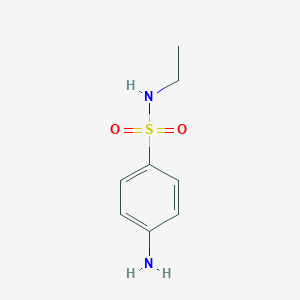

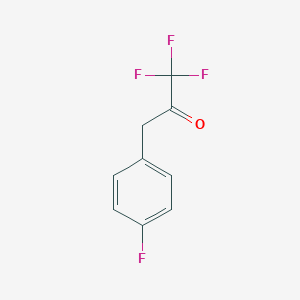
![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)
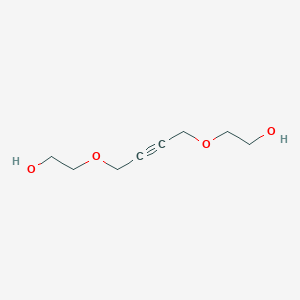
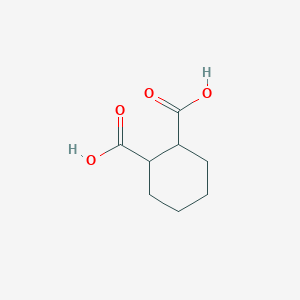
![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)
